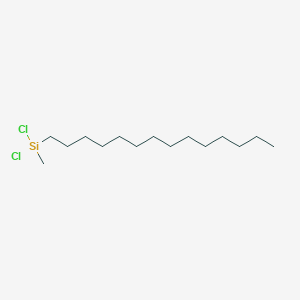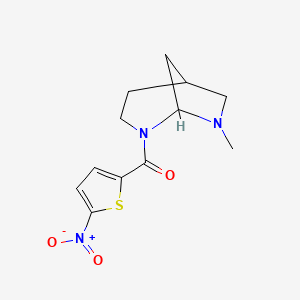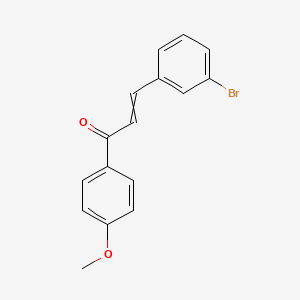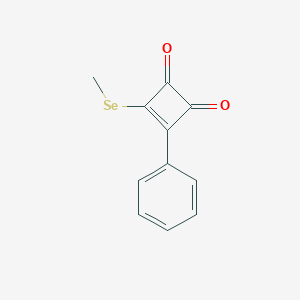
3-(Methylselanyl)-4-phenylcyclobut-3-ene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylselanyl)-4-phenylcyclobut-3-ene-1,2-dione is a selenium-containing organic compound. Selenium compounds have garnered significant interest due to their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of selenium in organic molecules often imparts unique reactivity and biological activity, making these compounds valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylselanyl)-4-phenylcyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or other reduced selenium species.
Substitution: The methylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction may produce selenides.
Applications De Recherche Scientifique
3-(Methylselanyl)-4-phenylcyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other selenium-containing compounds.
Biology: The compound’s unique reactivity makes it useful for studying selenium’s role in biological systems.
Medicine: Selenium compounds are investigated for their potential anticancer and antioxidant properties.
Industry: The compound can be used in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(Methylselanyl)-4-phenylcyclobut-3-ene-1,2-dione involves its interaction with biological molecules through the selenium atom. Selenium can form strong bonds with sulfur and nitrogen atoms, which are common in biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also generate reactive oxygen species, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Selenocysteine: An amino acid containing selenium, known for its role in enzymatic activity.
Selenomethionine: Another selenium-containing amino acid with antioxidant properties.
Methylselenocysteine: A compound with potential anticancer properties.
Uniqueness
3-(Methylselanyl)-4-phenylcyclobut-3-ene-1,2-dione is unique due to its cyclobutene ring structure combined with the methylselanyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
60538-57-0 |
|---|---|
Formule moléculaire |
C11H8O2Se |
Poids moléculaire |
251.15 g/mol |
Nom IUPAC |
3-methylselanyl-4-phenylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C11H8O2Se/c1-14-11-8(9(12)10(11)13)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
GPTPGWXWXGJHAQ-UHFFFAOYSA-N |
SMILES canonique |
C[Se]C1=C(C(=O)C1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


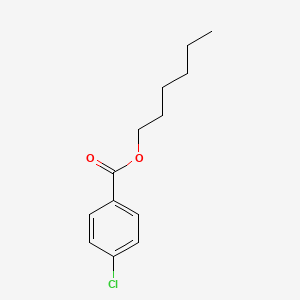
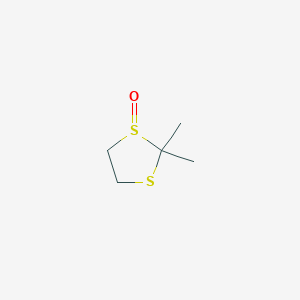
![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)
![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)
![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)
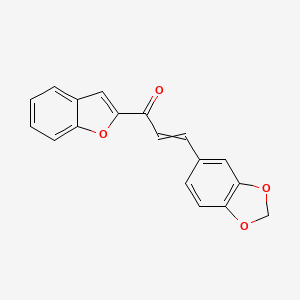

![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)

![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)
